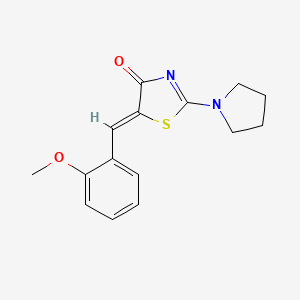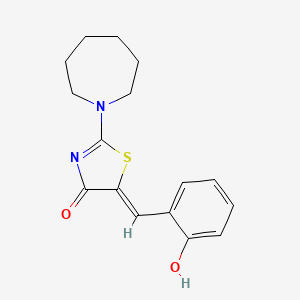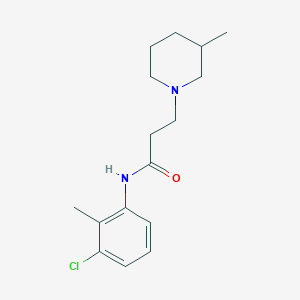
5-(2-甲氧基亚苄基)-2-(1-吡咯烷基)-1,3-噻唑-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family
科学研究应用
Chemistry
In chemistry, (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with a thiazolone derivative in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazolone ring or the methoxybenzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidin-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(5Z)-5-(2-hydroxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a hydroxy group instead of a methoxy group.
(5Z)-5-(2-chlorobenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a chloro group instead of a methoxy group.
(5Z)-5-(2-nitrobenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (5Z)-5-(2-methoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its lipophilicity and affect its interaction with biological targets.
属性
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-3-2-6-11(12)10-13-14(18)16-15(20-13)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIKSVXNWTHTH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)
![N-ethyl-3-isobutyl-1-methyl-N-[4-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5575950.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B5575964.png)
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide](/img/structure/B5575982.png)
![1-[2-oxo-2-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethyl]quinolin-4-one](/img/structure/B5575992.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)

![(4-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B5576033.png)
![3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5576035.png)
